N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
“N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The compound also contains a methoxyphenyl group, which can contribute to the overall polarity and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and methoxyphenyl groups could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzamide and methoxyphenyl groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and methoxyphenyl groups could affect the compound’s solubility, melting point, and reactivity .Scientific Research Applications
Neuroleptic Activity
Benzamides, including compounds structurally related to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, have been studied for their potential neuroleptic activity. A study demonstrated the synthesis and evaluation of benzamides as potential neuroleptics, indicating a correlation between structure and activity, with some compounds showing significant activity against stereotyped behavior in rats (Iwanami et al., 1981).
Dopamine Receptor Ligands
Modifications of benzamide structures have been explored to identify ligands with affinity for dopamine receptors. Structural changes in aromatic rings and alkyl chains led to the identification of several high-affinity dopamine D(3) ligands (Leopoldo et al., 2002).
Bischler-Napieralski Isoquinoline Synthesis
Benzamides like this compound have been used in the Bischler-Napieralski isoquinoline synthesis. This synthesis process can yield normal and abnormal reaction products, highlighting the chemical versatility of such compounds (Doi et al., 1997).
Antioxidant Properties
The antioxidant properties of similar benzamide compounds have been studied using techniques like X-ray diffraction and density functional theory (DFT). Such research provides insights into the structural and electronic properties relevant to their antioxidant capabilities (Demir et al., 2015).
Cardiac Electrophysiological Activity
N-substituted benzamides have been synthesized and evaluated for their cardiac electrophysiological activity. These studies aim to identify potential selective class III agents, which are significant in clinical trials for cardiac applications (Morgan et al., 1990).
Anticancer Evaluation
The synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives, closely related to the compound , have been conducted against various human cancer cell lines. This research aims to identify compounds with significant anticancer activity (Mohan et al., 2021).
Nitric Oxide Production Inhibition
Research on benzamide derivatives has also focused on their ability to inhibit nitric oxide production, a significant factor in various physiological processes. This research can lead to the development of therapeutic compounds for various conditions (Kim et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-17-9-7-15(8-10-17)18-11-12-19(24)23(22-18)14-13-21-20(25)16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSTUPRCFIYXCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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